Silicon Dioxide

Description

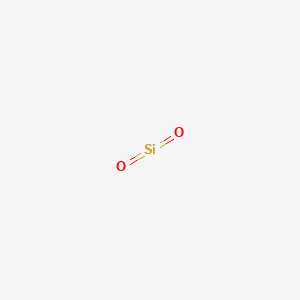

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Fabrication Methodologies of Silicon Dioxide

Wet-Chemical Synthesis Routes

Wet-chemical methods are a cornerstone for the synthesis of silicon dioxide (SiO₂), offering a versatile and controllable approach to producing a wide range of silica-based materials. spast.orgresearchgate.net These techniques generally involve chemical reactions in a liquid phase to generate solid silica (B1680970) particles or networks. A prominent example is the neutralization of an aqueous alkali metal silicate (B1173343) solution, such as sodium silicate (water glass), with an acid like sulfuric acid (H₂SO₄). nih.gov This process leads to the precipitation of hydrated silica. The properties of the resulting this compound, including particle size, morphology, and porosity, are highly dependent on the specific reaction conditions. nih.gov

Sol-Gel Methodologies and Advancements

The sol-gel process is a widely utilized wet-chemical technique for fabricating this compound materials with a high degree of control over their final properties. spast.orgicm.edu.pl It begins with the formation of a 'sol,' which is a stable colloidal suspension of solid particles in a liquid. This is typically achieved through the hydrolysis and polycondensation of silicon-containing precursors. frontiersin.org The sol then undergoes a transition into a 'gel,' a three-dimensional network structure that encapsulates the liquid phase. mdpi.comundip.ac.id Subsequent drying and thermal treatments can be applied to remove the solvent and yield a solid silica material. undip.ac.id

Recent advancements in sol-gel synthesis have focused on achieving monolithic structures without the fractures that can occur during the extensive shrinkage in the drying process. tandfonline.comresearchgate.net Strategies to overcome this include supercritical drying, the incorporation of silica fillers, and modifying the pore liquid to reduce surface tension. tandfonline.comresearchgate.net

The choice of precursor is a critical factor that dictates the reaction chemistry and the characteristics of the final this compound product. Commonly used precursors include alkoxides like tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS), as well as inorganic salts like sodium silicate. undip.ac.idchalcogen.ro

Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS) are popular organosilicon precursors known for producing high-purity silica powders. taylorandfrancis.comscirp.org They undergo hydrolysis and condensation reactions to form the silica network. frontiersin.org TEOS, in particular, is widely used due to its moderate reactivity. tandfonline.com However, both TEOS and TMOS can be expensive and are considered toxic. scirp.org

Sodium Silicate (Na₂SiO₃) presents a more economical and less toxic alternative to alkoxysilanes. mdpi.comundip.ac.idscirp.org It is often used in a "green" synthesis approach. mdpi.com The gelation of sodium silicate can be induced by neutralization, typically with an acid. chalcogen.ro

| Precursor | Chemical Formula | Key Characteristics |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | High purity products, moderate reactivity, expensive, toxic. tandfonline.comtaylorandfrancis.comscirp.org |

| Tetramethyl Orthosilicate (TMOS) | Si(OCH₃)₄ | Used for high purity silica, often in conjunction with TEOS. taylorandfrancis.com |

| Sodium Silicate | Na₂SiO₃ | Economical, less toxic, "green" alternative. mdpi.comundip.ac.idscirp.org |

Catalysts are essential in sol-gel synthesis to accelerate the hydrolysis and condensation reactions of silicon precursors, which are otherwise very slow. rsc.org The type of catalyst, whether acidic or basic, significantly influences the structure and properties of the resulting silica gel. rsc.orgmdpi.com

Acid Catalysts (e.g., hydrochloric acid, nitric acid, acetic acid) protonate the alkoxide groups, leading to a faster hydrolysis rate. researchgate.netyoutube.com This typically results in the formation of linear or less branched polymer chains, leading to denser structures with finer pores. researchgate.netacs.orgunitbv.ro

Base Catalysts (e.g., ammonia, sodium hydroxide) lead to a higher condensation rate compared to the hydrolysis rate. unitbv.ro This promotes the formation of highly branched clusters and larger, more spherical particles, resulting in a more open and porous structure. acs.orgmdpi.com

The pH of the reaction medium is a critical parameter, as it affects the rates of both hydrolysis and condensation, as well as the dissolution and reprecipitation of silica. unitbv.ro The isoelectric point of silica is around pH 2.2, and the gelation time is at its maximum at this pH. unitbv.romdpi.com

| Catalyst Type | Example | Effect on Reaction | Resulting Structure |

| Acid | Hydrochloric Acid (HCl), Nitric Acid (HNO₃) | Accelerates hydrolysis. researchgate.netyoutube.com | Linear, less branched chains; dense structure with fine pores. acs.orgunitbv.ro |

| Base | Ammonia (NH₃), Sodium Hydroxide (NaOH) | Accelerates condensation. unitbv.ro | Highly branched clusters; open, porous structure. acs.orgmdpi.com |

Temperature is a crucial parameter in sol-gel synthesis, significantly impacting reaction rates and the final properties of the this compound. unitbv.ronih.gov Generally, increasing the temperature accelerates both the hydrolysis and condensation reactions, which in turn reduces the gelation time. mdpi.com

The optimization of reaction conditions extends beyond temperature to include factors like the molar ratio of water to precursor (R-ratio) and pH. acs.orgunitbv.ro For TEOS, an R-ratio of at least 2 is necessary for complete hydrolysis. acs.org Increasing the R-ratio can increase the hydrolysis rate up to a certain point. acs.org The pH of the system has a profound effect on the gel structure; low pH values tend to produce dense structures with fine pores, while high pH values result in more porous structures. unitbv.rorsc.org For instance, gels synthesized at pH values greater than 2, when dried at 40°C, have been shown to be mesoporous, unlike those synthesized at a pH below 2. rsc.org

Research has shown that aging temperature also plays a role. Increasing the aging temperature from 20°C to 50°C at a neutral pH can lead to an increased surface area, but a further increase to 120°C can cause a decrease due to a faster gelation rate. nih.gov

| Parameter | Effect | Research Finding |

| Temperature | Accelerates hydrolysis and condensation, reduces gelation time. mdpi.com | Increasing temperature from 78°C to 650°C decreased silica nanoparticle size from 85 nm to 29 nm. nih.gov |

| pH | Influences gel structure and porosity. unitbv.ro | Gels synthesized at pH > 2 were mesoporous, while those at pH < 2 were not when dried at 40°C. rsc.org |

| R-ratio (Water:Precursor) | Affects the degree of hydrolysis and condensation. acs.org | An R-ratio of ~2 is required for complete hydrolysis of TEOS. acs.org |

Surfactants are frequently employed in sol-gel synthesis to act as structure-directing agents (SDAs), enabling the formation of mesoporous silica with controlled pore structures. nih.govmdpi.comencyclopedia.pub Surfactant molecules self-assemble into micelles or other ordered structures in the reaction solution, which then serve as templates around which the silica network forms. encyclopedia.pub After the gel is formed, the surfactant template is typically removed through calcination or solvent extraction, leaving behind a porous silica framework. mdpi.com

Green synthesis has emerged as an environmentally friendly and cost-effective alternative for producing this compound nanoparticles. mdpi.com These methods often utilize natural resources or less hazardous chemicals compared to traditional synthesis routes. A notable approach involves using sodium silicate as a precursor, which is cheaper and less toxic than alkoxysilanes like TEOS. mdpi.comscirp.org

Plant extracts are also being explored as part of green synthesis protocols. For example, extracts from plants like Rhus coriaria L. can be used in conjunction with sodium metasilicate (B1246114) to produce silica nanoparticles. nih.gov In such processes, the phytochemicals present in the plant extract can act as reducing and capping agents, which helps to stabilize the nanoparticles. nih.gov This approach avoids the use of toxic chemicals and can yield silica nanoparticles with desirable properties. nih.gov Another example includes the use of rice husk ash, a silica-rich agricultural byproduct, as a sustainable source for synthesizing bioactive glass-ceramics. scirp.org

Sol-Gel Auto-Combustion Synthesis

The sol-gel auto-combustion method is a technique utilized for the synthesis of this compound (SiO₂) nanoparticles. This process involves the use of fuels such as oxalic acid and citric acid, followed by calcination at high temperatures, for instance, 850°C for 4 hours. ekb.egekb.eg This method can produce crystalline SiO₂ in the form of cristobalite and tridymite, as well as amorphous silica, depending on the specific reaction conditions. ekb.eg The use of different fuels, like DL-alanine, has also been reported to be effective in producing highly crystalline powders at relatively low temperatures. science.gov

Characterization of the synthesized silica nanoparticles is typically performed using various analytical techniques, including X-ray diffraction (XRD) to determine the phase composition and crystallite size, Fourier-transform infrared spectroscopy (FT-IR), and electron microscopy (FE-SEM and HR-TEM) to study the morphology. ekb.eg The sol-gel auto-combustion method is considered advantageous for its ability to produce high-purity, homogeneous nanoparticles on a larger scale, making it suitable for industrial applications. researchgate.net

| Fuel Used | Calcination Temperature (°C) | Resulting SiO₂ Phases | Reference |

| Oxalic Acid, Citric Acid | 850 | Cristobalite, Tridymite, Amorphous | ekb.eg |

| DL-alanine | 80 | Highly Crystalline | science.gov |

Precipitation Techniques

Precipitated this compound is commonly produced by reacting an aqueous solution of sodium silicate with a mineral acid, such as sulfuric acid or hydrochloric acid. scielo.brnih.gov The process involves the neutralization of the sodium silicate solution, leading to the precipitation of hydrated silica. google.com Reaction parameters such as temperature, pH, and the mixing technique significantly influence the properties of the resulting SiO₂ particles, including their size, surface area, and degree of aggregation. scielo.braip.org

For instance, the precipitation of silica by adding sulfuric acid to a sodium silicate solution can yield primary particles with a uniform size of approximately 22.7 nm. scielo.br The use of surfactants as emulsifiers can result in spherical silica particles with specific surface areas ranging from 120 to 260 m²/g. scielo.br The temperature of the precipitation process can also affect particle size; for example, precipitation in the presence of ethylene (B1197577) glycol can produce particles around 112 nm in size. scielo.br After precipitation, the silica is typically washed to remove impurities like sodium sulfate, dried, and may be milled to achieve the desired particle size distribution. google.comaip.org

| Precipitating Agent | Surfactant/Additive | Particle Size | Specific Surface Area (m²/g) | Reference |

| Sulfuric Acid | None | ~22.7 nm | Not Specified | scielo.br |

| Hydrochloric Acid | Nonionic Surfactants | Not Specified | 120-260 | scielo.br |

| Sulfuric Acid | Ethylene Glycol | ~112 nm | Not Specified | scielo.br |

| Ammonium Chloride | CTAB | ~80 nm | Not Specified | researchgate.net |

Emulsion Template Methods

Emulsion templating is a versatile method for fabricating anisotropic silica nanostructures. mdpi.com This technique often involves the use of an oil-water mixture with surfactants to create microemulsion droplets that act as templates for the synthesis of silica. nih.gov The hydrolysis of a silica precursor, such as tetraethyl orthosilicate (TEOS), within this emulsion system leads to the formation of silica structures with controlled morphologies. nih.gov The morphology of the final silica product can be tuned by varying parameters like the concentration of reagents. nih.gov

Polyethylene (B3416737) Glycol-Based Emulsion Templating

A notable advancement in emulsion templating is the use of polyethylene glycol (PEG) for the synthesis of this compound nanowires (SiO₂NWs). mdpi.comnih.gov This method overcomes the reliance on traditional solvents like n-pentanol by enabling anisotropic growth in isopropanol (B130326). mdpi.comnih.govresearchgate.net By optimizing parameters such as PEG molecular weight and dosage, solvent type, and incubation temperature and time, SiO₂NWs with uniform diameters can be produced. mdpi.comnih.gov For example, using PEG with a molecular weight of 6000 g/mol in isopropanol can yield nanowires with diameters of approximately 530 nm. mdpi.com The molecular weight of PEG has been shown to influence the diameter of the resulting nanowires. mdpi.comresearchgate.net

Polyvinylpyrrolidone-Based Emulsion Templating

Polyvinylpyrrolidone (B124986) (PVP) has been conventionally used in the wet-chemical synthesis of SiO₂ nanowires, often in conjunction with solvents like n-pentanol. mdpi.comnih.gov The process involves creating an emulsion system where PVP, along with other reagents like sodium citrate (B86180) and ammonia, facilitates the controlled hydrolysis and condensation of a silica precursor to form nanowires. hud.ac.uk While effective, this system has limitations regarding the choice of solvents and polymers. mdpi.com

Control of Nanowire Dimensions via Template Methods

Template-based methods offer significant control over the dimensions of this compound nanowires, including their diameter, length, and density. mdpi.comresearchgate.net Both hard templates, like anodic aluminum oxide (AAO), and soft templates, such as those used in emulsion methods, are employed for this purpose. mdpi.comnih.gov By adjusting synthesis parameters, such as the concentration of precursors and catalysts, and the dimensions of the template itself, it is possible to fabricate SiNWs with diameters below 100 nm. researchgate.netnih.gov For instance, in PEG-based emulsion templating, systematic optimization of reaction conditions can reliably produce SiO₂NWs with a uniform diameter of around 530 nm. mdpi.com Similarly, techniques like metal-assisted chemical etching (MACE) combined with nanosphere lithography allow for precise control over nanowire diameter by adjusting the size of the initial colloidal particles. researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is another prominent method for producing this compound nanomaterials. This technique involves carrying out the synthesis in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as an autoclave. nih.govscirp.org The properties of the resulting SiO₂, including particle size, density, and porosity, can be controlled by adjusting the hydrothermal conditions like temperature, pH, and precursor concentration. nih.gov

This method can be used to produce amorphous SiO₂ nanospheres. For example, a composite of amorphous SiO₂ nanospheres with an average diameter of about 200 nm on graphene has been synthesized via a hydrothermal method at 160°C for 12 hours. scirp.org The process allows for the creation of mesoporous materials, and the specific surface area of the nanopowders can be tailored, reaching up to 500 m²/g. nih.gov Hydrothermal synthesis can also be combined with other techniques, such as using block copolymer templates, to create ordered mesoporous SiO₂-TiO₂ nanocomposites with large surface areas and controlled pore volumes. rsc.org

| Synthesis Temperature (°C) | Precursors | Resulting Morphology | Key Findings | Reference |

| 160 | TEOS, Graphene | Amorphous SiO₂ nanospheres on graphene | Average diameter of ~200 nm | scirp.org |

| Not specified | Hydrothermal solution | Amorphous nanopowders | Specific surface area up to 500 m²/g | nih.gov |

| 180 | Si and Ti precursors, block copolymers | Ordered mesoporous SiO₂-TiO₂ nanocomposites | High surface area (224–553 m²/g) | rsc.org |

Vapor-Phase Deposition Techniques

Vapor-phase deposition (VPD) encompasses a group of processes where a thin solid film is formed on a substrate through the reaction or decomposition of gaseous precursors. slideshare.net These techniques are pivotal in the manufacturing of high-purity this compound for applications like semiconductor devices and optical fibers. slideshare.netlinde-amt.com Common VPD methods include chemical vapor deposition (CVD) and its various enhanced forms. slideshare.net These processes facilitate the creation of silica-based materials with exceptionally low light attenuation and tailored optical characteristics. slideshare.net

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a widely employed technique for depositing thin films by inducing chemical reactions of precursor gases on a heated substrate. linde-amt.comdsneg.com This process is fundamental in semiconductor manufacturing for creating dielectric layers, including this compound. linde-amt.com The basic steps of CVD involve introducing precursor gases into a reaction chamber, their diffusion to the substrate, adsorption onto the surface, chemical reaction to form the film, and removal of byproducts. miun.se

CVD offers the advantage of producing high-quality, high-performance solid materials. dsneg.com For this compound, the process typically involves the reaction of a silicon-containing precursor with an oxygen source. google.comsemitracks.com The quality and properties of the resulting SiO₂ film, such as density and step coverage, are highly dependent on the specific CVD technique and process parameters employed.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to energize the precursor gases, enabling deposition at lower temperatures (typically 200-400°C) compared to conventional CVD. svmi.complasmatherm.com This lower thermal budget is critical for fabricating devices with temperature-sensitive components. plasmatherm.com In PECVD, a radio frequency (RF) alternating current or direct current (DC) discharge creates a plasma, a partially ionized gas containing energetic electrons. wikipedia.org These electrons dissociate the reactant gases, facilitating the chemical reactions required for film deposition. wikipedia.org

This compound films are commonly deposited via PECVD using a silicon precursor, such as silane (B1218182) (SiH₄) or tetraethylorthosilicate (TEOS), and an oxygen source like nitrous oxide (N₂O) or oxygen (O₂). wikipedia.orgresearchgate.net The properties of the deposited SiO₂ film, including refractive index and stress, can be tailored by adjusting process parameters like RF power, chamber pressure, and the ratio of precursor gas flows. researchgate.net For instance, the refractive index is primarily influenced by the N₂O/SiH₄ flow ratio. researchgate.net PECVD is capable of producing dense, uniform films with good step coverage, making it suitable for applications such as interlayer dielectrics and passivation layers in integrated circuits. plasmatherm.comresearchgate.net

Low-Pressure Chemical Vapor Deposition (LPCVD)

Low-Pressure Chemical Vapor Deposition (LPCVD) is a CVD process conducted at sub-atmospheric pressures, typically in the range of 0.1 to 10 Torr. mks.com This reduction in pressure increases the mean free path of gas molecules, leading to more uniform film deposition and excellent conformality, even on complex topographies. LPCVD is widely used for depositing high-purity thin films of this compound, silicon nitride, and polysilicon. mks.comtu-freiberg.de

The process is typically carried out in horizontal hot-wall tube reactors capable of processing numerous wafers simultaneously. mks.com For this compound deposition, LPCVD reactions often require temperatures ranging from 425°C for low-temperature oxide (LTO) to over 800°C for high-temperature oxide (HTO). mks.com Precursor gases for SiO₂ LPCVD include dichlorosilane (B8785471) (SiH₂Cl₂) and nitrous oxide (N₂O) at high temperatures, or diethylsilane (B7801327) and oxygen at lower temperatures (425-500°C). aip.orgaip.orgusu.edu Research has also explored the use of 1,4-disilabutane (B3137281) with molecular oxygen, allowing for deposition at temperatures as low as 100°C. google.com The resulting films can exhibit high dielectric strength, with breakdown fields reported as high as 9.5 MV/cm for films deposited at 450°C. aip.orgaip.org

High-Density Plasma (HDP) Deposition

High-Density Plasma (HDP) deposition is an advanced form of PECVD that utilizes an inductively coupled plasma (ICP) source to generate a plasma with a significantly higher ion density. plasmatherm.com This high-density plasma, combined with a bias applied to the substrate, allows for the deposition of dense and high-quality films at even lower temperatures than standard PECVD, often below 150°C. plasmatherm.comstanford.edu

A key feature of HDP-CVD is the simultaneous deposition and sputtering action driven by the high-density plasma and substrate bias. This results in excellent gap-fill capabilities for high-aspect-ratio features, making it a crucial process for creating intermetal dielectrics in advanced microprocessors. enigmatic-consulting.com The deposited films are nearly hydrogen-free and exhibit properties similar to thermal oxides, with high density and stability upon annealing. wikipedia.orgenigmatic-consulting.com The primary precursor for HDP-CVD of this compound is almost universally silane (SiH₄), combined with oxygen and argon as the oxidant and sputtering agent, respectively. enigmatic-consulting.com

Atomic Layer Deposition (ALD) for Dielectric Layers

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. aip.orgsnu.ac.kr Unlike CVD, where precursors are introduced simultaneously, ALD involves alternating pulses of different precursors, each separated by a purge step. This process allows for atomic-level control over film thickness and results in highly conformal and uniform films, even on complex, high-aspect-ratio structures. aip.orgsnu.ac.kr

For this compound, ALD processes have been developed that are capable of depositing high-quality films suitable for semiconductor manufacturing. aip.org These processes are crucial for applications such as gate dielectrics in transistors and insulating layers in 3D NAND memory structures. aip.orgsnu.ac.kr Various silicon precursors and oxygen sources are used in ALD of SiO₂. For example, tris(dimethylamino)silane (B81438) (3DMAS) and oxygen plasma have been used to deposit SiO₂ films at temperatures between 100°C and 300°C. fraunhofer.de While ALD offers exceptional control, a significant challenge is its inherently low deposition rate. snu.ac.kr

Precursor Gases in CVD (e.g., Silane, Oxygen, TEOS, SiCl4)

The choice of precursor gases is a critical factor in the CVD of this compound, as it directly influences the deposition process and the properties of the resulting film. siadmi.com Silicon-precursor gases act as the source of silicon atoms. siadmi.com

Silane (SiH₄) is a commonly used silicon precursor due to its reactivity, which allows for deposition at relatively low temperatures. google.comsiadmi.com It is often reacted with oxygen (O₂) or nitrous oxide (N₂O) to form SiO₂. google.comresearchgate.net However, the high reactivity of silane can lead to gas-phase reactions, which may result in particle formation and poor step coverage. semitracks.com

Tetraethylorthosilicate (TEOS, Si(OC₂H₅)₄) is another widely used silicon precursor, particularly in PECVD processes. semitracks.comwikipedia.org As a single-source precursor containing both silicon and oxygen, it can reduce gas-phase reactions. semitracks.com TEOS-based processes generally yield films with excellent conformality. google.com However, they can introduce carbon and hydrogen impurities into the film. wikipedia.org

Silicon Tetrachloride (SiCl₄) is a hydrogen-free silicon precursor that can be used to deposit SiO₂ films with very low hydrogen content, which is crucial for minimizing optical loss in photonic applications. arxiv.org The oxidation of SiCl₄ to SiO₂ is thermodynamically less favorable than that of silane, but it can be achieved in plasma-enhanced processes. arxiv.org

Other silicon precursors include chlorosilanes like Dichlorosilane (SiH₂Cl₂) and Trichlorosilane (SiHCl₃) . usu.edusiadmi.com The selection of a specific precursor depends on the desired film properties, deposition temperature, and the specific CVD technique being employed.

Data Tables

Table 1: Comparison of this compound Vapor-Phase Deposition Techniques

| Technique | Typical Temperature Range | Key Advantages | Common Precursors |

| PECVD | 200 - 400°C plasmatherm.com | Low deposition temperature, good film density svmi.complasmatherm.com | SiH₄, N₂O, TEOS, O₂ wikipedia.orgresearchgate.net |

| LPCVD | 425 - >800°C mks.com | Excellent conformality, high purity mks.com | SiH₂Cl₂, N₂O, Diethylsilane, O₂ aip.orgusu.edu |

| HDP-CVD | < 150°C plasmatherm.comstanford.edu | Excellent gap-fill, high film density at low temp plasmatherm.comenigmatic-consulting.com | SiH₄, O₂, Ar enigmatic-consulting.com |

| ALD | 100 - 300°C fraunhofer.de | Atomic-level thickness control, superior conformality aip.orgsnu.ac.kr | 3DMAS, O₂ plasma, various others fraunhofer.de |

Table 2: Common Precursor Gases for this compound CVD

| Precursor | Chemical Formula | Typical Oxidizer | Key Characteristics |

| Silane | SiH₄ | O₂, N₂O google.comresearchgate.net | High reactivity, low deposition temperature google.com |

| TEOS | Si(OC₂H₅)₄ | O₂ wikipedia.org | Excellent conformality, single-source precursor semitracks.comgoogle.com |

| Dichlorosilane | SiH₂Cl₂ | N₂O usu.edu | Used in higher temperature LPCVD processes usu.edu |

| Silicon Tetrachloride | SiCl₄ | O₂ arxiv.org | Produces hydrogen-free films, reduces optical loss arxiv.org |

Thermal Evaporation Methods

Thermal evaporation is a physical vapor deposition (PVD) technique used for creating thin films of this compound (SiO2). fhr.biz This method involves heating a source material, such as this compound pellets or silicon monoxide (SiO) powder, within a vacuum chamber until it evaporates. lesker.comdtu.dk The resulting vapor then travels and condenses on a substrate, forming a thin, uniform film. korvustech.com

The process typically occurs in a high-vacuum environment to allow the vaporized molecules to travel to the substrate with minimal collisions with background gas molecules. lesker.com For the deposition of SiO2, a substrate temperature of around 350°C is often recommended. lesker.com The evaporation temperature for this compound is approximately 1,200°C to achieve a deposition rate of about 2 angstroms per second. lesker.comlesker.com To compensate for any oxygen loss during the dissociation of SiO2, a partial pressure of oxygen (O2) is often introduced into the chamber. lesker.comresearchgate.net

A common approach is reactive evaporation, where silicon monoxide is evaporated in an oxygen atmosphere. lesker.comaip.org This method can produce high-quality SiO2 films at room temperature with a low interface trapping density. aip.org However, thermal evaporation of this compound can be challenging due to the high temperatures required, which can cause the source material to alloy with the heating element, leading to failure. lesker.comlesker.com Tungsten or tantalum boats are commonly used to hold the source material. lesker.comlesker.com

The properties of the resulting SiO2 films, such as their optical and physical characteristics, can be stabilized through post-deposition annealing at high temperatures. researchgate.net The films produced are typically amorphous and smooth. lesker.comlesker.com

Table 1: Typical Parameters for Thermal Evaporation of this compound

| Parameter | Value | Reference |

| Substrate Temperature | 350°C | lesker.com |

| Evaporation Temperature | ~1,200°C | lesker.comlesker.com |

| Deposition Rate | 2 Å/s | lesker.comlesker.com |

| Oxygen Partial Pressure | 1-2 x 10⁻⁴ Torr | lesker.comlesker.com |

| Source Material | SiO₂ pellets or SiO powder | lesker.comdtu.dk |

| Crucible Material | Tungsten or Tantalum boat | lesker.comlesker.com |

Pulsed Laser Deposition

Pulsed Laser Deposition (PLD) is a thin film deposition technique that utilizes a high-power laser to vaporize material from a target, which then deposits onto a substrate. aip.org This method is employed for synthesizing high-quality this compound (SiO2) thin films. aip.orgaip.org

In a typical PLD process for SiO2, a silicon target is ablated in a reactive oxygen atmosphere. aip.orgcapes.gov.br The interaction of the laser with the target creates a plasma plume that expands and deposits on the substrate. The properties of the resulting film are highly dependent on several deposition parameters, including laser intensity, substrate temperature, and the composition of the reactive gas. aip.org

Research has shown that a deposition temperature of 300°C is optimal for producing stoichiometric, hydrogen-free SiO2 films with a dense microstructure and a higher dielectric constant than thermally grown SiO2. aip.orgcapes.gov.br The films can be deposited on various substrates, including silicon (Si) and platinum-coated Si. aip.orgcapes.gov.br The use of a ceramic SiO2 target instead of a silicon target has been explored to reduce oxygen deficiency in the deposited films. researchgate.net

PLD can also be used to create silicon oxynitride (SiOxNy) films by introducing nitrogen into the reactive gas mixture. aip.orgcapes.gov.br The nitrogen content in these films can be controlled by adjusting the O2/N2 flow rate ratio and the substrate temperature. aip.org

Table 2: Key Findings in Pulsed Laser Deposition of SiO₂

| Finding | Details | Reference |

| Optimal Deposition Temperature | 300°C yields stoichiometric, hydrogen-free films with high density and a high dielectric constant. | aip.orgcapes.gov.br |

| Reactive Gas Atmosphere | Ablating a silicon target in an O₂ or O₂/N₂ mixture produces SiO₂ and SiOxNy films, respectively. | aip.orgcapes.gov.br |

| Target Material | Both silicon and ceramic SiO₂ targets can be used. Ceramic targets may reduce oxygen deficiency. | aip.orgresearchgate.net |

| Film Properties | PLD can produce SiO₂ films with a refractive index of approximately 1.47. | aip.org |

| Deposition Rate | A deposition rate of 0.25 Å/pulse has been achieved at room temperature. | aip.orgibm.com |

Sputtering Techniques for this compound Films

Sputtering is a physical vapor deposition (PVD) method widely used to deposit thin films of this compound (SiO2) for various applications, including microelectronics and optical coatings. kindle-tech.comresearchgate.net The process involves bombarding a SiO2 target with high-energy ions, typically from an inert gas like argon, which causes atoms to be ejected from the target and deposit onto a substrate. kindle-tech.com

Due to SiO2 being an insulating material, radio frequency (RF) sputtering is the most common technique employed. kindle-tech.com RF sputtering uses an alternating electric field to prevent the buildup of charge on the target surface, which would otherwise impede the sputtering process. kindle-tech.com Direct current (DC) sputtering is generally not suitable for insulating materials like SiO2. target-materials.com

The properties of the sputtered SiO2 films, such as deposition rate, surface roughness, and stress, are influenced by parameters like RF power, sputtering pressure, and substrate temperature. researchgate.net For instance, the deposition rate can be affected by the sputtering pressure, and the stress in the film can change from tensile to compressive with increasing film thickness. scispace.com The addition of a small amount of oxygen to the argon sputtering gas can decrease the sputtering rate. aip.org

Ion-beam sputtering deposition (IBSD) is another technique that can produce high-density, smooth SiO2 films with low absorption loss and good structural stability at low substrate temperatures. spiedigitallibrary.org This makes it suitable for applications where high-temperature processing is not desirable. spiedigitallibrary.org

Table 3: Common Deposition Conditions for RF Sputtering of SiO₂

| Parameter | Typical Range | Reference |

| RF Power | 0.2 - 3 kW | target-materials.com |

| Sputtering Pressure | 0.001 - 0.1 mbar (5-20 mTorr) | researchgate.nettarget-materials.com |

| Substrate Bias | -50 V to +50 V | target-materials.com |

| Substrate Temperature | 20°C - 100°C | target-materials.com |

| Sputtering Gas | Argon (Ar) | researchgate.net |

Aerosol Spray Methods

Aerosol spray methods, particularly ultrasonic spray pyrolysis (USP), are utilized for the synthesis of this compound (SiO2) particles. mdpi.comresearchgate.net This technique involves the atomization of a precursor solution into fine droplets, which are then carried by a gas flow through a high-temperature zone where they undergo pyrolysis to form the desired particles. sigmaaldrich.com

In the USP process for silica synthesis, a precursor solution, often containing tetraethylorthosilicate (TEOS), is subjected to ultrasonic waves, creating an aerosol. mdpi.comresearchgate.net These droplets act as individual microreactors that are heated in a furnace, leading to the formation of spherical silica particles. mdpi.comsigmaaldrich.com The synthesis is typically a continuous, one-step process. mdpi.comresearchgate.net

The size of the synthesized silica particles can be controlled by adjusting the concentration of the precursor solution. mdpi.comresearchgate.net For example, decreasing the concentration of the solution can lead to a decrease in the average diameter of the resulting particles. mdpi.com Studies have shown that particle sizes can range from approximately 100 nm to several hundred nanometers. mdpi.com The synthesis temperature also plays a role, with one study performing the synthesis at 900°C. mdpi.comresearchgate.net The silica produced by this method typically has an amorphous structure. mdpi.comresearchgate.netgrafiati.com

The USP method offers advantages such as simplicity in setup, continuous synthesis, and the ability to use various precursors. mdpi.comresearchgate.netgrafiati.com

Table 4: Research Findings in Ultrasonic Spray Pyrolysis of SiO₂

| Parameter | Observation | Reference |

| Precursor | Tetraethylorthosilicate (TEOS) is a commonly used precursor. | mdpi.comresearchgate.net |

| Synthesis Temperature | Synthesis has been successfully performed at 900°C. | mdpi.comresearchgate.net |

| Particle Size Control | Decreasing precursor concentration leads to smaller particle diameters. | mdpi.com |

| Particle Morphology | The method produces spherical silica particles. | mdpi.comresearchgate.net |

| Crystalline Structure | The resulting silica is typically amorphous. | mdpi.comresearchgate.netgrafiati.com |

Other Advanced Synthesis Methods

Electrospinning for this compound Nanofibers

Electrospinning is a versatile and cost-effective technique used to produce continuous nanofibers from a polymer solution or melt using an electrostatic field. its.ac.id This method has been successfully adapted for the synthesis of this compound (SiO2) nanofibers, often in the form of polymer/silica composites. its.ac.idresearchgate.net

The process typically involves preparing a solution containing a polymer, such as polyvinyl alcohol (PVA) or polyvinylpyrrolidone (PVP), and a silica precursor, like tetraethyl orthosilicate (TEOS) or sodium silicate. its.ac.idscirp.org This solution is then subjected to a high voltage, which causes a jet of the solution to be drawn from a needle tip towards a collector. As the jet travels, the solvent evaporates, leaving behind solid nanofibers. researchgate.net

The morphology and diameter of the resulting nanofibers are influenced by several factors, including the concentration of the silica precursor. its.ac.id For instance, an increase in silica concentration has been observed to decrease the fiber diameter. its.ac.id The average diameter of the produced nanofibers typically ranges from 200 to 500 nanometers. its.ac.idresearchgate.net

To obtain pure SiO2 nanofibers, the composite fibers are often calcined at high temperatures (e.g., 550°C) to remove the polymer component, leaving behind amorphous silica nanofibers. researchgate.net These electrospun SiO2 nanofibers have a high surface area to volume ratio and can be used in various applications, including as reinforcement for dental composites and in supercapacitors. its.ac.idresearchgate.net

Table 5: Key Parameters in Electrospinning of SiO₂ Nanofibers

| Parameter | Details | Reference |

| Polymers Used | Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP) | its.ac.idscirp.org |

| Silica Precursors | Tetraethyl orthosilicate (TEOS), Sodium silicate | its.ac.idscirp.org |

| Nanofiber Diameter | Typically 200-500 nm | its.ac.idresearchgate.net |

| Post-processing | Calcination at temperatures like 550°C to remove the polymer. | researchgate.net |

| Resulting Material | Amorphous SiO₂ nanofibers | researchgate.net |

Combustion Techniques

Combustion synthesis, also known as flame synthesis or flame pyrolysis, is a prominent method for the large-scale industrial production of this compound (SiO2) nanoparticles. researchgate.nettandfonline.com This technique involves the high-temperature reaction of a silicon-containing precursor in a flame. researchgate.net

The process can be broadly categorized into flame vapor synthesis (FVS) and flame spray pyrolysis (FSP). tandfonline.com In FVS, the precursor is introduced into the flame in a vapor phase. tandfonline.com In FSP, a liquid precursor is sprayed into the flame. tandfonline.com Common precursors include organosilicon compounds like hexamethyldisiloxane (B120664) (HMDSO) and tetraethylorthosilicate (TEOS), or inorganic compounds like silicon tetrachloride (SiCl4). researchgate.netairitilibrary.comwikipedia.org

The characteristics of the resulting silica nanoparticles, such as particle size and morphology, are influenced by several process parameters. These include the precursor feed rate, flame temperature, and precursor concentration. researchgate.nettandfonline.com For example, an increase in the precursor feed rate or concentration generally leads to larger particle sizes. researchgate.net Conversely, higher flame temperatures can result in smaller primary particle sizes. tandfonline.com The synthesized particles are typically amorphous, spherical, and can be non-aggregated. researchgate.net

Combustion synthesis is a continuous process that can produce high-purity, high-surface-area silica nanoparticles with average diameters ranging from approximately 9 to 68 nanometers. researchgate.net

Table 6: Influence of Parameters on SiO₂ Nanoparticle Synthesis via Combustion

| Parameter | Effect on Particle Size | Reference |

| Precursor Feed Rate | Proportional to particle size | researchgate.net |

| Hydrogen Flow Rate (Flame Temperature) | Proportional to particle size (in some studies) | researchgate.net |